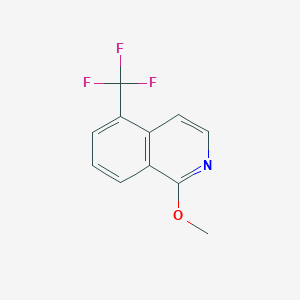
4-N-BUTYLANILINE-D15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-Butylaniline-D15 is a deuterium-labeled derivative of 4-n-butylaniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula of this compound is C10D15N, and it has a molecular weight of 164.33 g/mol . The compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Butylaniline-D15 typically involves the deuteration of 4-n-butylaniline. This process can be achieved through various methods, including catalytic exchange reactions where deuterium gas is used in the presence of a catalyst to replace hydrogen atoms with deuterium. Another method involves the use of deuterated reagents in the synthesis of 4-n-butylaniline, ensuring that the final product is fully deuterated .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-pressure reactors and specialized catalysts is common in industrial settings to facilitate efficient deuteration .
Análisis De Reacciones Químicas
Types of Reactions: 4-N-Butylaniline-D15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Nitro-4-N-Butylaniline-D15, Nitroso-4-N-Butylaniline-D15.
Reduction: this compound, Deuterated derivatives.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
4-N-Butylaniline-D15 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and distribution of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 4-N-Butylaniline-D15 is primarily related to its role as a tracer. The deuterium atoms in the compound allow for precise tracking using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This enables researchers to study the behavior and interaction of the compound in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
4-N-Butylaniline: The non-deuterated form of the compound.
4-Methoxyaniline-2,3,5,6-d4: Another deuterium-labeled aniline derivative.
Cytarabine-5,6-d2: A deuterium-labeled nucleoside analog used in cancer research.
Uniqueness: 4-N-Butylaniline-D15 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for detailed tracking and analysis using advanced spectroscopic techniques. This makes it a valuable tool in various scientific disciplines .
Propiedades
Número CAS |
1219794-89-4 |
|---|---|
Fórmula molecular |
C10D15N |
Peso molecular |
164.33 |
Sinónimos |
4-N-BUTYLANILINE-D15 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)



![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)
![5-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1141663.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B1141669.png)
![(2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl)chlorodimethylsilane](/img/structure/B1141670.png)
